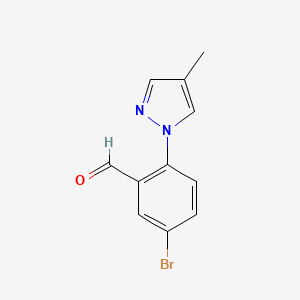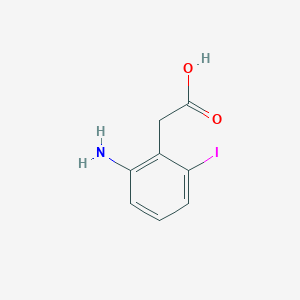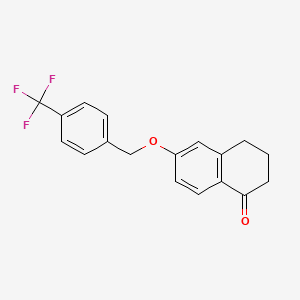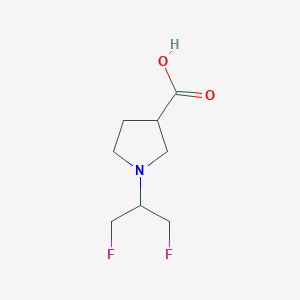
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9BrN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine substitution, which may affect its reactivity and binding properties.
5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.
Uniqueness
5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the methyl-substituted pyrazole ring. These substitutions can significantly impact its chemical reactivity, binding interactions, and overall properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
5-bromo-2-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-3-2-10(12)4-9(11)7-15/h2-7H,1H3 |
InChI-Schlüssel |
BREZKMMTKKUMPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)


![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13089693.png)

![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
